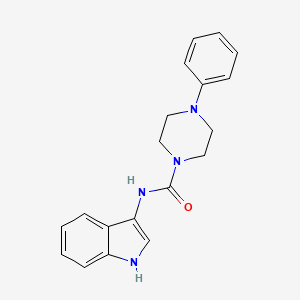
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a bidentate indole-based ligand was derived from indole-3-carboxaldehyde and nicotinic acid hydrazide, and their metal complexes were synthesized in a 2:1 stoichiometric ratio .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV, and mass spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the addition of indole to a variety of aldehydes under neat conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. In the 1H NMR spectra, singlets referring to the NH group of the amide could be detected with chemical shifts of 10.17 and 12.54 ppm for the indole NH .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide: has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for mitigating inflammation associated with conditions like arthritis and musculoskeletal disorders . Researchers have investigated its effects on inflammatory pathways and cytokine regulation. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Antibacterial Properties
In vitro antibacterial screenings have revealed interesting results for this compound. It has been tested against Mycobacterium tuberculosis , Mycobacterium smegmatis , and Mycobacterium fortuitum strains. While more research is necessary, these findings suggest its potential as an antimycobacterial agent .
Rheumatoid Arthritis Treatment
Animal models mimicking rheumatoid arthritis have been used to evaluate potential treatments. This compound’s anti-inflammatory properties make it an intriguing candidate for managing arthritis symptoms . Researchers are investigating its effects on joint inflammation, cartilage degradation, and pain relief.
Amide Synthesis Methodology
The compound’s synthesis involves coupling ibuprofen with tryptamine via amide bond formation. This method, mediated by N, N’-dicyclohexylcarbodiimide (DCC), provides a convenient route for amide synthesis. DCC acts as a dehydrating agent, facilitating the reaction between carboxylic acids and amines .
Synthetic Strategies for Indazoles
While not directly related to the compound, recent synthetic approaches to indazoles are relevant. These strategies include transition metal-catalyzed reactions, reductive cyclization, and consecutive C–N and N–N bond formation. Researchers can draw inspiration from these methods when designing novel compounds .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(21-18-14-20-17-9-5-4-8-16(17)18)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNLXPNOMWXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

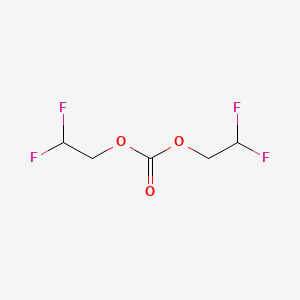
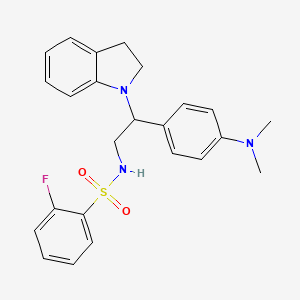
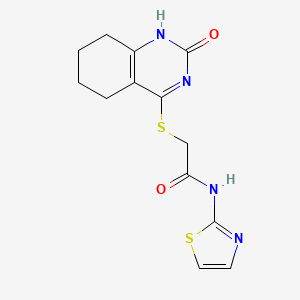



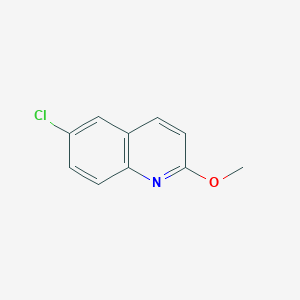
![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)



![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)
